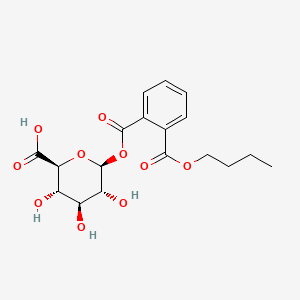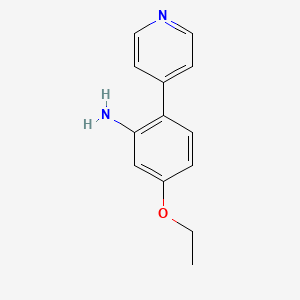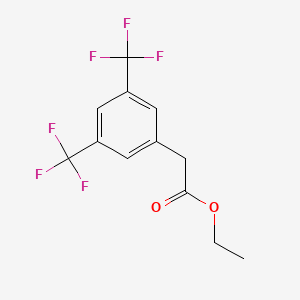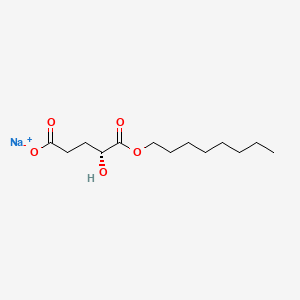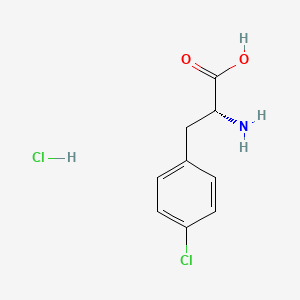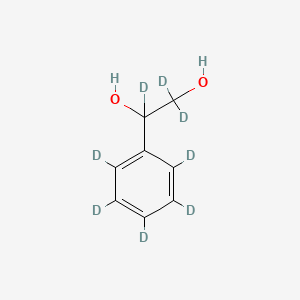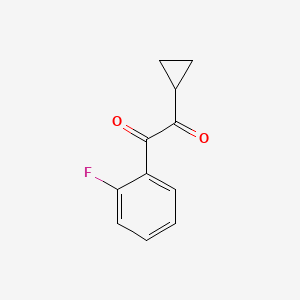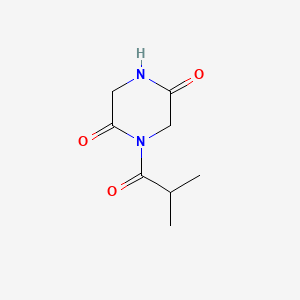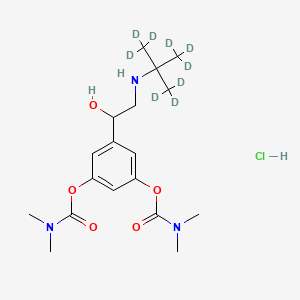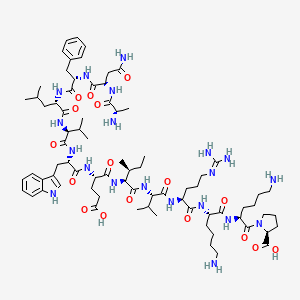
1,1,1-13C-Tripalmitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-13C-Tripalmitin: is a labeled analogue of tripalmitin, a triacylglycerol composed of glycerol and three palmitic acid molecules. The “13C” label indicates that the carbon atoms in the palmitic acid chains are isotopically enriched with carbon-13, a stable isotope of carbon. This compound is commonly used in scientific research to trace metabolic pathways and study lipid metabolism due to its isotopic labeling.
Mechanism of Action
Target of Action
1,1,1-13C-Tripalmitin, also known as 13C-Tripalmitin, is a type of triglyceride . It is obtained by the formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid . The primary targets of this compound are the enzymes involved in the digestion and absorption of lipids in the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by undergoing digestion and absorption in the gastrointestinal tract . The compound is broken down into its constituent fatty acids and glycerol, which are then absorbed by the body .
Biochemical Pathways
The digestion and absorption of this compound involve several biochemical pathways. These pathways are responsible for the breakdown of the compound into its constituent parts and their subsequent absorption into the body . The breakdown and absorption of this compound can be affected by various factors, including the presence of certain diseases such as cystic fibrosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its digestion, absorption, metabolism, and excretion (ADME). After ingestion, the compound is digested and absorbed in the gastrointestinal tract . The absorbed components are then metabolized by the body and excreted in the stool . The rate of digestion and absorption can vary among individuals, affecting the bioavailability of the compound .
Result of Action
The digestion and absorption of this compound result in the availability of fatty acids and glycerol for the body’s metabolic processes . These components are used in various cellular functions, including energy production .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain diseases, such as cystic fibrosis, can affect the digestion and absorption of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as diet and lifestyle .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1,1-13C-Tripalmitin can be synthesized through esterification reactions involving glycerol and 13C-labeled palmitic acid. The process typically involves the following steps:
Preparation of 13C-Labeled Palmitic Acid: The palmitic acid is isotopically enriched with carbon-13.
Esterification Reaction: Glycerol is reacted with 13C-labeled palmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and 13C-labeled palmitic acid are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
1,1,1-13C-Tripalmitin undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and 13C-labeled palmitic acid.
Oxidation: Under oxidative conditions, it can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Glycerol and 13C-labeled palmitic acid.
Oxidation: Aldehydes, carboxylic acids.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1,1,1-13C-Tripalmitin has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid synthesis.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of lipids in biological systems.
Medicine: Utilized in research on lipid-related diseases, such as obesity and diabetes, to understand lipid metabolism and its effects on health.
Industry: Applied in the development of lipid-based drug delivery systems and in the study of lipid oxidation in food science.
Comparison with Similar Compounds
Tripalmitin: The non-labeled analogue of 1,1,1-13C-Tripalmitin, commonly found in natural fats and oils.
Tristearin: A triacylglycerol composed of glycerol and three stearic acid molecules.
Triolein: A triacylglycerol composed of glycerol and three oleic acid molecules.
Uniqueness:
This compound is unique due to its isotopic labeling, which allows for precise tracing of its metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of lipids is crucial. Unlike its non-labeled counterparts, this compound provides detailed insights into lipid metabolism and dynamics.
Properties
CAS No. |
1215328-42-9 |
|---|---|
Molecular Formula |
C54H104O6 |
Molecular Weight |
852.397 |
IUPAC Name |
2,3-di(heptadecanoyloxy)propyl heptadecanoate |
InChI |
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i52+1,53+1,54+1 |
InChI Key |
FBFWDBGUSMGXPI-FOHVJVCCSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |
Synonyms |
Glyceryl Trihexadecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


